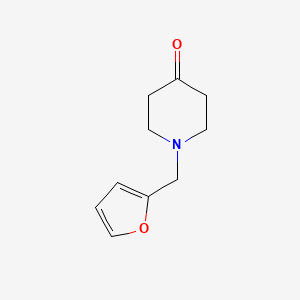

1-(2-Furylmethyl)piperidin-4-one

Vue d'ensemble

Description

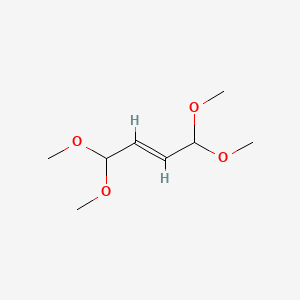

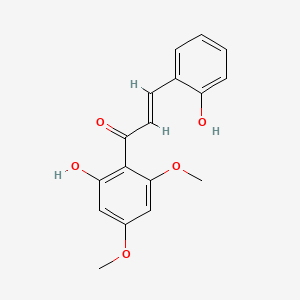

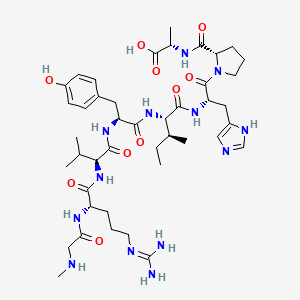

The compound 1-(2-Furylmethyl)piperidin-4-one is a chemical structure that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various bioactive molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a stereoselective synthesis of 2,5,6-trisubstituted piperidines involves an aza-Achmatowicz oxidation followed by a conjugate addition and the use of a transient N-sulfonyliminium ion, which leads to cis-substituted products due to the steric hindrance imposed by the tosyl group . Another synthesis approach for 2-furyl piperazinyl methanone derivatives starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by a reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 under reflux conditions . These methods highlight the versatility of synthetic routes available for creating piperidine-based compounds with various substituents.

Molecular Structure Analysis

The molecular structure of a related compound, 1-acetyl-3-ethyl-r-2,c-6-di-2-furylpiperidin-4-one, has been characterized, revealing that the piperidine ring adopts a chair conformation. Substituents such as the acetyl and ethyl groups are in an equatorial orientation, while the furyl rings are axially oriented . This information is crucial as the orientation of substituents can significantly affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although specific chemical reactions of 1-(2-Furylmethyl)piperidin-4-one are not detailed in the provided papers, the synthesis methods and molecular structures of related compounds suggest that the furyl group could participate in various reactions due to its aromatic nature and the presence of the reactive oxygen atom. The piperidine moiety could also undergo reactions typical for secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Furylmethyl)piperidin-4-one are not explicitly discussed in the provided papers. However, based on the properties of similar compounds, one can infer that factors such as solubility, melting point, and stability would be influenced by the presence of the furyl and piperidinyl groups. The spectral data (EI-MS, IR, and 1H-NMR) of synthesized derivatives provide insights into the structural confirmation and could be used to deduce certain physical properties . Additionally, the biological activity, such as enzyme inhibitory activity and antibacterial effects, suggests that these compounds have significant potential as therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and spectral characterization of novel N-acyl-piperidin-4-ones, including derivatives of 1-(2-Furylmethyl)piperidin-4-one, have been reported. These compounds are synthesized and characterized by various spectroscopic methods, revealing the presence of isomeric forms and analyzing the effects of substituents on chemical shifts. This research contributes to the understanding of the structural aspects of piperidin-4-ones and their potential applications in medicinal chemistry and drug discovery (Selvaraju & Manimekalai, 2017).

Conformational Analysis

- Conformational studies have highlighted the preferred conformations of certain piperidin-4-one derivatives, providing insights into their structural dynamics. For instance, studies on crowded piperidines reveal the presence of equilibrium mixtures of boat and chair conformations, which are essential for understanding the reactivity and interaction of these compounds with biological targets (Thangamani, Jayabharathi, & Manimekalai, 2009).

Biological Activity

- The design, synthesis, and biological investigation of N-acyl piperidin-4-ones, including derivatives of 1-(2-Furylmethyl)piperidin-4-one, have been explored. These studies involve characterizing the compounds through spectroscopy and assessing their antibacterial and antioxidant activities. Molecular docking studies have also been carried out to understand their potential as pharmacological agents (Mohanraj & Ponnuswamy, 2017).

Green Chemistry Synthesis

- An efficient green chemistry approach for the synthesis of N-substituted piperidones and piperidines, including 1-(2-Furylmethyl)piperidin-4-one, has been developed. This methodology presents significant advantages over classical approaches and demonstrates the synthesis of compounds with potential antiangiogenic properties and as antipsychotic agents (Faul, Kobierski, & Kopach, 2003).

Orientations Futures

Piperidones, including “1-(2-Furylmethyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on exploring the diverse biological applications of these compounds .

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJGAKKRDVUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423612 | |

| Record name | 1-(2-Furylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furylmethyl)piperidin-4-one | |

CAS RN |

41661-55-6 | |

| Record name | 1-(2-Furylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(furan-2-yl)methyl]piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)